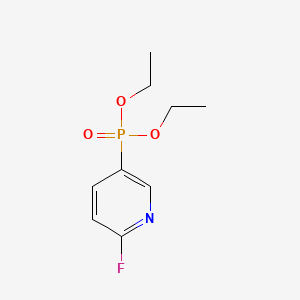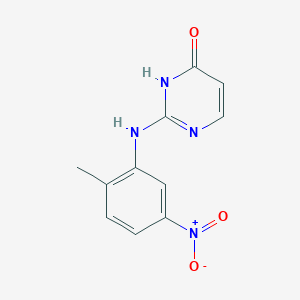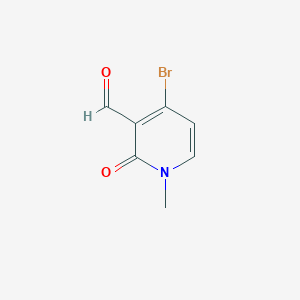
Diethyl (6-Fluoro-3-pyridyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (6-Fluoro-3-pyridyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a pyridine ring substituted with a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (6-Fluoro-3-pyridyl)phosphonate typically involves the reaction of 6-fluoro-3-pyridyl bromide with diethyl phosphite. This reaction is often carried out under basic conditions, using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Diethyl (6-Fluoro-3-pyridyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Diethyl (6-Fluoro-3-pyridyl)phosphonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.
作用機序
The mechanism by which Diethyl (6-Fluoro-3-pyridyl)phosphonate exerts its effects depends on its specific application. In biochemical contexts, it can act as a ligand that binds to specific enzymes or receptors, modulating their activity. The phosphonate group can mimic phosphate groups, allowing the compound to interact with enzymes involved in phosphorylation processes. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with target molecules.
類似化合物との比較
Diethyl (6-Fluoro-3-pyridyl)phosphonate can be compared with other phosphonate derivatives, such as:
Diethyl (3-pyridyl)phosphonate: Lacks the fluorine substitution, resulting in different chemical reactivity and binding properties.
Diethyl (6-chloro-3-pyridyl)phosphonate: Contains a chlorine atom instead of fluorine, which can alter its chemical and biological properties.
Diethyl (4-pyridyl)phosphonate: The phosphonate group is attached to a different position on the pyridine ring, affecting its reactivity and applications.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical behavior and interactions with biological targets, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H13FNO3P |
|---|---|
分子量 |
233.18 g/mol |
IUPAC名 |
5-diethoxyphosphoryl-2-fluoropyridine |
InChI |
InChI=1S/C9H13FNO3P/c1-3-13-15(12,14-4-2)8-5-6-9(10)11-7-8/h5-7H,3-4H2,1-2H3 |
InChIキー |
LZCQXIAYRJDYLV-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C1=CN=C(C=C1)F)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one](/img/structure/B13688273.png)


![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid](/img/structure/B13688290.png)



![(1R,6R)-3-Cbz-8-oxa-3-azabicyclo[4.2.0]octan-7-one](/img/structure/B13688340.png)






